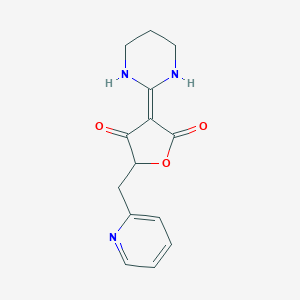
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione, also known as DPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. DPO is a versatile molecule that can be synthesized through various methods and has been shown to have promising biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cellular processes. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several advantages for lab experiments, including its versatility and ease of synthesis. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be synthesized through various methods, and its chemical properties can be modified to suit specific experiments. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have low toxicity in vitro, making it a safe compound for use in experiments.
However, there are also limitations to the use of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione in lab experiments. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. One potential direction is the development of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione and its potential applications in other areas of research, such as immunology and infectious diseases. Finally, the synthesis of 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione derivatives with improved solubility and potency could lead to the development of more effective drugs.
Synthesis Methods
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can be synthesized through various methods, including the reaction of pyridine-2-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of ethyl glycinate hydrochloride and triethylamine. The resulting product is then treated with oxalyl chloride and 1,3-diaminopropane to yield 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione. Another method involves the reaction of pyridine-2-carboxaldehyde with ethyl glycinate hydrochloride and triethylamine, followed by the addition of oxalyl chloride and 1,3-diaminopropane.
Scientific Research Applications
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-(1,3-diazinan-2-ylidene)-5-(pyridin-2-ylmethyl)oxolane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3/c18-12-10(8-9-4-1-2-5-15-9)20-14(19)11(12)13-16-6-3-7-17-13/h1-2,4-5,10,16-17H,3,6-8H2 |
InChI Key |
ZUFQHHCJQGKRMS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
Canonical SMILES |
C1CNC(=C2C(=O)C(OC2=O)CC3=CC=CC=N3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B290021.png)
![5-(Ethoxycarbonyloxy)-3,4,N-triphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B290022.png)
![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)


![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

